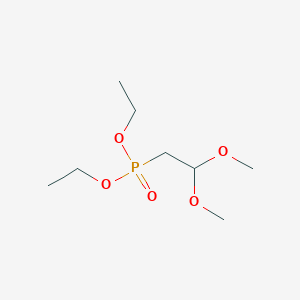

Diethyl (2,2-dimethoxyethyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl (2,2-dimethoxyethyl)phosphonate (DEPM) is an organic compound with a broad range of applications in the scientific research field. Due to its unique structure, DEPM has been used in a variety of experiments, ranging from biochemical and physiological studies to environmental research. It has been used to study the effects of environmental contaminants on human health, as well as to investigate the role of phosphonates in the environment. DEPM has also been used in laboratory experiments to determine the mechanisms of action of various compounds. In addition, DEPM has been used to investigate the biochemical and physiological effects of compounds on living organisms.

Scientific Research Applications

Hydrolysis and Dealkylation

Diethyl (2,2-dimethoxyethyl)phosphonate, like other phosphinates and phosphonates, can undergo hydrolysis or dealkylation . The hydrolysis can take place under both acidic and basic conditions, and the C-O bond may also be cleaved by trimethylsilyl halides . This process is crucial for preparing phosphinic and phosphonic acids, which are useful intermediates and biologically active compounds .

Biological Activity

Phosphinic and phosphonic acids, which can be prepared from phosphinates and phosphonates, are known for their biological activity . They are used as antibacterial agents and have remained active against both Gram-positive and Gram-negative multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria .

Antiviral and Anticancer Drugs

Acyclic nucleoside phosphonic derivatives play an important role in the treatment of DNA virus and retrovirus infections . Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .

Neurological Disorders

Glutamate is a main excitatory neurotransmitter, so agonists of the metabotropic glutamate receptor can be new therapeutic targets for brain disorders such as schizophrenia, Parkinson’s disease, and pain . GABA is a main inhibitory neurotransmitter which is responsible for neurological disorders like epilepsy and anxiety disorders .

Bone Density Improvement

Dronates are known to increase the mineral density in bones .

Synthesis of α,β-Alkenal Derivatives

Diethyl 2,2-diethoxyethylphosphonate is used as a reactant for the synthesis of α,β-alkenal derivatives by two-carbon homologation .

Lower Rim-Phosphonylated Rexorcinol Calix4arenes

This compound is also used in the synthesis of lower rim-phosphonylated rexorcinol calix4arenes by condensation reactions .

α-Phosphovinyl Radicals

Diethyl 2,2-diethoxyethylphosphonate is used in the creation of α-Phosphovinyl radicals via a radical trapping sequence .

Mechanism of Action

Target of Action

Diethyl (2,2-dimethoxyethyl)phosphonate is an organophosphorus compound It has been used as a stable proton transfer reagent for kinetic studies of proton-transfer reactions in organic solvents .

Mode of Action

The mode of action of Diethyl (2,2-dimethoxyethyl)phosphonate involves its role as a proton transfer reagent . It interacts with its targets by facilitating proton-transfer reactions, which are fundamental to many chemical and biological processes.

Pharmacokinetics

It is known that the compound is a colorless liquid that is soluble in organic solvents , which may influence its absorption and distribution.

Action Environment

The action, efficacy, and stability of Diethyl (2,2-dimethoxyethyl)phosphonate can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and nature of such solvents in the environment could impact its action and efficacy.

properties

IUPAC Name |

2-diethoxyphosphoryl-1,1-dimethoxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O5P/c1-5-12-14(9,13-6-2)7-8(10-3)11-4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMORGWRBGODJMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(OC)OC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390625 |

Source

|

| Record name | Diethyl (2,2-dimethoxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17053-13-3 |

Source

|

| Record name | Diethyl (2,2-dimethoxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the mechanism of acid-catalyzed hydrolysis for Diethyl 2,2-dimethoxyethylphosphonate?

A1: Research suggests that Diethyl 2,2-dimethoxyethylphosphonate undergoes acid-catalyzed hydrolysis via an A-1 mechanism [, ]. This conclusion is supported by several experimental observations:

- Kinetic Studies: Plots of log k1 (rate constant) against H0 (Hammett acidity function) show a linear relationship with a slope close to 1, indicating a unimolecular rate-determining step involving the protonated substrate [].

- Solvent Isotope Effect: The deuterium solvent isotope effect (kD/kH) is significant (2.8 in 1M sulfuric acid at 30°C) [], suggesting proton transfer is involved in the rate-determining step.

- Activation Parameters: Low activation energy (15-17 kcal/mol) and negative activation entropy (-25 to -27 cal/mol K) values [] are consistent with a unimolecular transition state characteristic of an A-1 mechanism.

Q2: How does the structure of Diethyl 2,2-dimethoxyethylphosphonate influence its reactivity in acid-catalyzed hydrolysis compared to cyclic phosphonated acetals?

A2: While Diethyl 2,2-dimethoxyethylphosphonate follows an A-1 hydrolysis mechanism, cyclic phosphonated acetals like 2-diethylphosphonomethyl-1,3-dioxolan and 2-diethylphosphonomethyl-1,3-dioxan exhibit kinetic behavior suggesting a different pathway, potentially an A-SE2 mechanism []. This difference likely stems from the cyclic structure of the latter, which could:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)

![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)